1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene is an organic compound with the molecular formula C8H6BrF2O. It is a derivative of benzene, featuring bromine, fluorine, and methoxy functional groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 5-(difluoromethyl)-3-fluoro-2-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Conversion to 1-bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzaldehyde.
Reduction: Formation of 1-bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene.
Scientific Research Applications
1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The difluoromethyl and methoxy groups can influence the reactivity and stability of the compound through electronic effects.
Comparison with Similar Compounds
- 1-Bromo-5-(difluoromethyl)-2-fluorobenzene
- 1-Bromo-3-fluoro-5-methylbenzene
- 1-Bromo-5-fluoropentane
Uniqueness: 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene is unique due to the presence of both difluoromethyl and methoxy groups on the benzene ring, which impart distinct electronic and steric properties
Properties
IUPAC Name |
1-bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCRMAJRHOXKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.